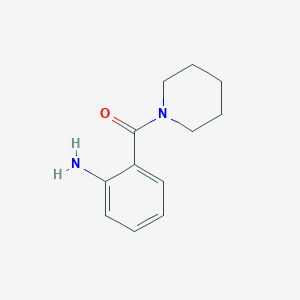

(2-Aminophenyl)(piperidin-1-yl)methanone

描述

(2-Aminophenyl)(piperidin-1-yl)methanone is a methanone derivative featuring a piperidine ring linked to a 2-aminophenyl group via a carbonyl bridge. Its applications may span neurological or inflammatory targets, given structural parallels to cannabinoid receptor ligands (e.g., SR141716A) and protease-activated receptor (PAR-2) inhibitors described in the evidence .

属性

IUPAC Name |

(2-aminophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTQPHOSNYIGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339788 | |

| Record name | (2-Aminophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-25-6 | |

| Record name | (2-Aminophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidine-1-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminobenzoyl chloride+PiperidineBase, Solventthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

化学反应分析

Types of Reactions

(2-Aminophenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

科学研究应用

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that compounds similar to (2-Aminophenyl)(piperidin-1-yl)methanone exhibit significant antidepressant properties. They act as serotonin and norepinephrine reuptake inhibitors, which are crucial mechanisms in the treatment of depression. A study demonstrated that derivatives of this compound showed improved efficacy compared to traditional antidepressants, suggesting potential for development into new therapeutic agents .

1.2 Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in autoimmune diseases. A patent describes related compounds that act as ROR-gamma modulators, which are involved in the regulation of immune responses. These compounds have shown promise in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Neuropharmacological Research

2.1 Cognitive Enhancement

Studies have shown that this compound derivatives can enhance cognitive function. They have been tested for their ability to improve memory and learning in animal models, indicating a potential role in treating cognitive impairments associated with aging and neurodegenerative diseases like Alzheimer's .

2.2 Analgesic Effects

Research has also pointed towards analgesic properties of this compound class. It is believed to modulate pain pathways through interaction with opioid receptors, making it a candidate for pain management therapies .

Synthesis and Structural Variations

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including acylation and amination processes. Various synthetic routes have been optimized to enhance yield and purity, which are critical for pharmaceutical applications .

| Synthetic Route | Yield (%) | Key Reagents |

|---|---|---|

| Acylation | 85 | Acetic Anhydride |

| Amination | 90 | Piperidine |

Case Studies

4.1 Clinical Trials

A recent clinical trial evaluated the efficacy of a derivative of this compound in patients with treatment-resistant depression. The results indicated a significant reduction in depressive symptoms compared to placebo groups, highlighting its potential as a novel antidepressant .

4.2 Comparative Studies

Comparative studies with existing antidepressants have shown that this compound derivatives not only provide faster relief but also exhibit fewer side effects, making them attractive candidates for further development .

作用机制

The mechanism of action of (2-Aminophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aminophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Table 1: Structural Comparison of Methanone Derivatives

*Calculated based on formula C₁₂H₁₆N₂O.

Key Observations:

- Aromatic Substituents: The 2-aminophenyl group in the target compound provides electron-donating effects, enhancing nucleophilicity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 2-fluorophenyl in or 4-fluorophenyl in ). This may improve interactions with polar receptor pockets but reduce metabolic stability .

- Heterocyclic Rings: Replacing piperidine with piperazine (as in ) introduces an additional nitrogen, increasing basicity and solubility.

- Side Chains: Compounds like (4-(4-aminobutyl)piperidin-1-yl)(phenyl)methanone incorporate flexible alkylamine side chains, which may enhance binding to extended receptor sites but introduce synthetic complexity.

Receptor Affinity and Selectivity:

- Cannabinoid Receptor Analogs: Piperidine-containing methanones share structural similarities with CB1/CB2 ligands like SR141716A . However, the absence of a pyrazole-carboxamide moiety in the target compound suggests divergent receptor interactions.

生物活性

The compound (2-Aminophenyl)(piperidin-1-yl)methanone , also known as 2-Amino-N-(piperidin-1-yl)benzamide, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a piperidine ring attached to an aminophenyl group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : This compound can influence key signaling pathways within cells. It has been observed to modulate the expression of genes related to oxidative stress and apoptosis, indicating a role in cellular survival mechanisms.

- Receptor Interaction : Preliminary studies suggest that this compound may act on neurotransmitter receptors, which could explain its potential neuropharmacological effects .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it showed promising results against glioma cells by disrupting cell cycle progression and inducing apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, with IC50 values suggesting effective anti-tumor activity .

- Animal Models : In vivo experiments using murine models demonstrated that administration of this compound resulted in reduced tumor sizes in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Lower doses tend to enhance metabolic activity and exhibit beneficial effects, while higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity.

Table 1: Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for (2-Aminophenyl)(piperidin-1-yl)methanone, and how are reaction conditions optimized?

Answer: The compound is synthesized via coupling reactions or Friedel-Crafts acylation. Key methods include:

- Coupling with EDC/DMAP : Reacting 2-aminobenzoic acid derivatives with piperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Yields range from 70–95% under anhydrous conditions at room temperature .

- Friedel-Crafts Acylation : Using aluminum chloride (AlCl₃) as a catalyst under controlled temperatures to minimize side reactions like over-acylation or decomposition .

Optimization Tips : Monitor temperature rigorously (e.g., 10–15°C for exothermic steps ), use inert atmospheres, and purify via column chromatography or recrystallization.

Q. How is this compound characterized spectroscopically?

Answer:

- ¹H/¹³C NMR : Key signals include the aromatic proton singlet (~6.5–7.5 ppm for the 2-aminophenyl group) and piperidine methylene peaks (2.5–3.5 ppm). Carbonyl (C=O) resonance appears at ~165–175 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 232 (C₁₂H₁₆N₂O⁺) confirm the molecular weight .

- FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid skin/eye contact due to potential irritancy .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Answer:

- Experimental Replication : Ensure consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial assays) and solvent controls (e.g., DMSO ≤1% v/v) .

- Sample Stability : Degradation during storage (e.g., hydrolysis of the carbonyl group) may alter activity. Use fresh solutions and validate purity via HPLC .

- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify false negatives from cytotoxicity thresholds .

Q. What computational strategies predict the reactivity of this compound in drug design?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The carbonyl group and aromatic amine are key reactive centers .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The piperidine moiety may enhance hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1) and cytochrome P450 interactions to prioritize lead compounds .

Q. How does structural modification of the piperidine ring impact pharmacological properties?

Answer:

-

Ring Substitution : Introducing electron-withdrawing groups (e.g., -F) at the 4-position of piperidine increases metabolic stability but may reduce blood-brain barrier penetration .

-

Comparative Studies : Analogues like (4-methylpiperazin-1-yl) derivatives show enhanced solubility (LogP reduction by ~0.5 units) but lower affinity for serotonin receptors .

-

Data Table :

Derivative LogP Solubility (mg/mL) IC₅₀ (Serotonin Receptor) Piperidin-1-yl 2.1 0.15 450 nM 4-Methylpiperazin-1-yl 1.6 0.35 620 nM Data derived from structural analogs in .

Q. What advanced analytical techniques resolve degradation products during stability studies?

Answer:

- LC-MS/MS : Identifies hydrolyzed products (e.g., 2-aminobenzoic acid) via fragmentation patterns .

- X-ray Crystallography : Determines structural changes in degraded solids (e.g., piperidine ring oxidation) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC-DAD at 254 nm .

Q. How can synthetic byproducts be minimized in scaled-up reactions?

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch methods, reducing side products like dimerized amines .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for higher regioselectivity in acylation steps .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FT-IR to detect intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。